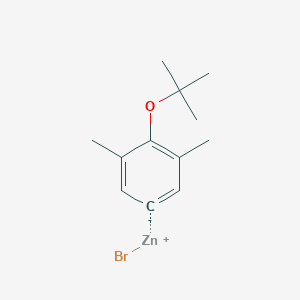
(4-t-Butoxy-3,5-dimethylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−tert−butoxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−tert−butoxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically supplied as a 0.50 M solution in THF to maintain its stability and ease of handling.
化学反応の分析
Types of Reactions
(4-tert-butoxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the (4-tert-butoxy-3,5-dimethylphenyl) group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in THF at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts in the presence of ligands, with the reaction performed under inert atmosphere.
Substitution: Utilizes various electrophiles, such as alkyl halides, under mild conditions.
Major Products Formed
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Forms biaryl or diaryl compounds.
Substitution: Generates substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology
While its direct applications in biology are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals, contributing to drug discovery and development.
Medicine
In medicinal chemistry, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide is utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry
Industrially, the compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
作用機序
The mechanism of action of (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide involves the transfer of the (4-tert-butoxy-3,5-dimethylphenyl) group to an electrophilic center. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)lithium
- (4-tert-butoxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to its magnesium and lithium counterparts, (4-tert-butoxy-3,5-dimethylphenyl)zinc bromide offers milder reaction conditions and greater functional group tolerance. It is also more stable and easier to handle than the corresponding lithium and magnesium reagents. The boronic acid derivative, while useful in Suzuki-Miyaura coupling, lacks the versatility and reactivity of the zinc bromide compound in other types of reactions.
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-9-7-6-8-10(2)11(9)13-12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 |
InChIキー |
PIBALNJLQRXSHD-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


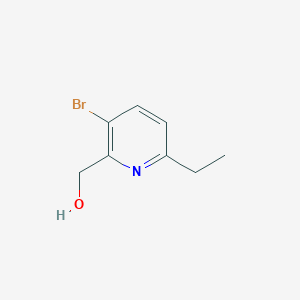

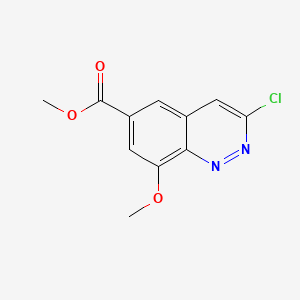
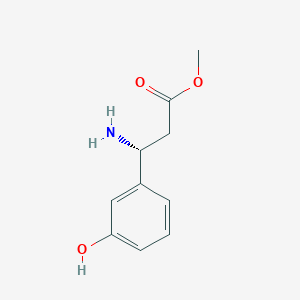

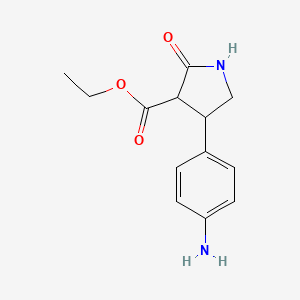
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)

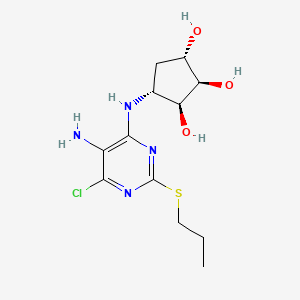


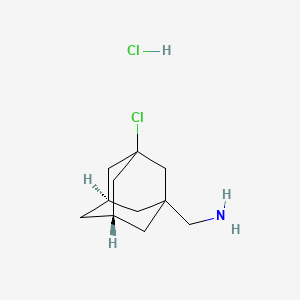
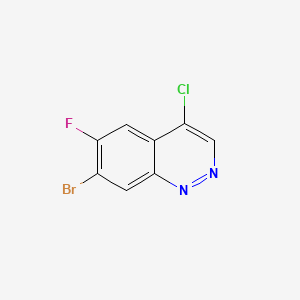
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
